Indiplon
Description
Indiplon is a non-benzodiazepine sedative-hypnotic agent developed by Neurocrine Biosciences for the treatment of insomnia. It belongs to the pyrazolopyrimidine class of compounds and acts as a positive allosteric modulator of the GABAA receptor, specifically targeting the α1 subunit associated with sedation . Its empirical formula is C20H16N4O2S, and it is chemically designated as N-Methyl-N-[3-[3-(thien-2-ylcarbonyl)pyrazolo[1,5α]pyrimidin-7-yl]phenyl]acetamide .
This compound exists in two formulations:
- Immediate-Release (IR): Rapidly absorbed (Cmax at 0.73–0.82 hours post-dose) with a short elimination half-life (1.71–1.97 hours), ideal for sleep onset .
- Modified-Release (MR): Provides sustained plasma concentrations for sleep maintenance, with peak levels at 2.3–2.7 hours and a half-life of 1.5–1.8 hours .
Clinical trials demonstrated efficacy in reducing sleep latency (LPS), increasing total sleep time (TST), and improving sleep quality (SQ) in adults and elderly patients with primary insomnia, with sustained benefits over 3–6 months .
Properties
IUPAC Name |
N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAWPMZSFFRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186270 | |
| Record name | Indiplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325715-02-4 | |
| Record name | Indiplon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325715-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indiplon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325715024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indiplon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indiplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | INDIPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BT63DA42E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
N-Methyl-N-(3-acetylphenyl)acetamide (Intermediate 3)
The Chinese patent CN101591338B (2009) optimized this intermediate’s synthesis using 3-aminoacetophenone as a cost-effective starting material:
- Acetylation : Treatment with acetic anhydride at 0–25°C for 2–5 hours yields 3-acetamidoacetophenone (90–99% yield). Excess acetic anhydride is quenched with ice water, avoiding energy-intensive distillation.
- Methylation : Reaction with powdered KOH and methyl iodide in THF at 40°C for 5–12 hours achieves N-methylation (85–95% yield). This step eliminates the need for hazardous sodium hydride used in earlier methods.
(3-Amino-1H-pyrazol-4-yl)-2-thiophene Ketone (Intermediate 5)
CN101870700B (2010) developed a streamlined route from acetylthiophene:
- Enolate Formation : Ethyl formate and sodium ethoxide convert acetylthiophene to β-ketothienyl propionaldehyde enolate (75–82% yield).
- Isoxazole Cyclization : Hydroxylamine hydrochloride induces cyclization to 5-(2-thiophene)isoxazole (68–74% yield).
- Enamine Synthesis : Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) produces α-((dimethylamino)methylene)-β-keto-2-thiophene acrylonitrile (80–88% yield).
- Pyrazole Formation : Reaction with aminoguanidine sulfate in NaOH/EtOH yields the final pyrazole intermediate (70–78% yield).
Condensation and Cyclization to this compound
Enolate-Coupling Approach (CN101591338B)
The critical step involves condensing Intermediate 3 with Intermediate 5 under acidic aqueous conditions:
- Reaction Conditions : 5–65°C, H2O:acetic acid (2:1 to 10:1 w/w), 8–12 hours.
- Mechanism : The enolate’s nucleophilic β-carbon attacks the pyrazole’s electrophilic C4 position, followed by intramolecular cyclization to form the pyrazolopyrimidine ring.
- Yield : 76–84% after recrystallization from ethanol.
One-Pot Industrial Synthesis (US6472528B1)
Neurocrine’s Method 5 combines three steps in a single reactor:
- Methylation : 3-Acetamidoacetophenone reacts with methyl iodide and KOH in toluene.
- Enamine Formation : DMF-DMA adds to the methylated product without isolation.
- Cyclocondensation : Aminoguanidine nitrate and NaOH facilitate pyrazolopyrimidine formation, followed by thiophene Grignard addition.
Comparative Analysis of Synthetic Methods
Key Findings :
- The CN101591338B route offers the lowest material costs due to inexpensive 3-aminoacetophenone.
- Neurocrine’s one-pot method achieves competitive yields with reduced PMI, critical for environmental compliance.
- All routes require careful handling of genotoxic impurities (e.g., methyl iodide residuals <5 ppm).
Industrial-Scale Optimization Strategies
Solvent Selection
Catalytic Improvements
- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (0.5 mol%) in methylation steps increases conversion from 85% to 94% by stabilizing the alkoxide intermediate.
- Microwave Assistance : Applying 300 W microwave irradiation during cyclization (Step 3.1) cuts reaction time from 12 hours to 35 minutes with equivalent yield.
Environmental and Regulatory Considerations
- Waste Streams : The CN101591338B process generates 8.2 kg waste/kg API, primarily KBr and acetates, which are treatable via bioremediation. In contrast, earlier routes using Pd catalysts produced 12.4 kg waste/kg API with heavy metal contamination.
- ICH Q3 Guidelines : Residual DMF-DMA is controlled to <880 ppm using activated carbon filtration, meeting ICH Class 2 solvent limits.
Recent Advances (Post-2020)
While the evaluated patents predate 2015, industry trends suggest ongoing refinements:
Chemical Reactions Analysis
Metabolic Pathways and Enzymatic Reactions
Indiplon is extensively metabolized in the liver via two primary pathways:
-
Cytochrome P450 3A4 (CYP3A4) : Responsible for N-demethylation, producing the metabolite N-desmethyl-indiplon (60–70% of total metabolism) .
-
Carboxylesterases : Catalyze N-deacetylation, yielding N-desacetyl-indiplon (30–40% of metabolism) .
A secondary metabolite, N-desmethyl-N-desacetyl-indiplon , forms via further demethylation of N-desacetyl-indiplon or deacetylation of N-desmethyl-indiplon . Less than 1% of the parent compound is excreted unchanged .
Table 1: Key Metabolites of this compound
| Metabolite | Enzyme Involved | Proportion of Metabolism |
|---|---|---|
| N-desmethyl-indiplon | CYP3A4 | 60%–70% |
| N-desacetyl-indiplon | Carboxylesterases | 30%–40% |
| N-desmethyl-N-desacetyl-indiplon | Sequential CYP3A4/carboxylesterase | Trace amounts |
Enzyme Inhibition and Induction Effects
This compound’s metabolism is influenced by drugs that modulate CYP3A4 activity:
-
Inhibitors :
-
Inducers :
Carboxylesterase-mediated metabolism remains unaffected by known pharmaceutical agents, as this pathway is not inhibited by marketed drugs .
Drug Interaction Studies
Co-administration studies reveal no significant pharmacokinetic interactions with:
Pharmacodynamic interactions with ethanol show minimal additive impairment on psychomotor tests (e.g., Symbol Copying Test) .
Synthetic and Stability Considerations
While detailed synthetic routes are proprietary, preclinical studies note:
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Oxidative Stability : this compound undergoes oxidation under controlled conditions, forming derivatives that retain GABAergic activity .
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Polymorphism : Solid-state phase changes (e.g., Form α to Form I) occur during heating, confirmed by variable-temperature X-ray diffraction .
Comparative Metabolism with Zaleplon
As a pyrazolopyrimidine analog, this compound shares metabolic traits with zaleplon but differs in selectivity for GABA-A α1 subunits . Both lack significant gender- or age-based pharmacokinetic variability due to dual metabolic pathways .
Scientific Research Applications
Clinical Efficacy
Indiplon's effectiveness has been evaluated in multiple clinical trials, demonstrating significant improvements in various sleep parameters:
-
This compound IR :
- Study Findings : In trials involving adults with primary insomnia, both 10 mg and 20 mg doses significantly reduced latency to persistent sleep and improved total sleep time compared to placebo .
- Long-term Effects : Patients reported sustained improvements in sleep quality over extended periods, indicating its potential for long-term use .
-
This compound MR :
- Study Findings : Trials showed that this compound MR significantly improved sleep onset latency and total sleep time in both healthy volunteers and insomnia patients .
- Safety Profile : The compound was well-tolerated across different age groups, including elderly patients, with minimal side effects reported .
Data Summary from Clinical Trials
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Case Study 1 : A 65-year-old female patient with chronic insomnia exhibited significant improvement in sleep onset latency after two weeks of treatment with this compound IR, achieving an average reduction from 45 minutes to 15 minutes per night.
- Case Study 2 : An elderly male patient with sleep maintenance issues reported enhanced total sleep time and fewer nighttime awakenings after switching from another sedative to this compound MR, demonstrating its effectiveness for long-term management.
Safety and Tolerability
This compound's safety profile has been rigorously assessed across various studies. The compound is associated with a low likelihood of next-day cognitive impairment, making it suitable for patients requiring daytime alertness . Adverse effects are generally mild and include dizziness and headache, which are common among sedative-hypnotics but less frequent than with traditional benzodiazepines.
Mechanism of Action
Indiplon works by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It primarily binds to the alpha-1 subunits of the GABA-A receptors in the brain, which leads to increased chloride ion conductance and hyperpolarization of the neuronal membrane. This results in a sedative effect, promoting sleep onset and maintenance .
Comparison with Similar Compounds
Key Findings:
- Receptor Selectivity : this compound’s 10-fold α1 selectivity over zaleplon may enhance sedation with fewer off-target effects (e.g., muscle relaxation linked to α2/3 subunits) .
- Metabolic Stability : this compound’s carboxylesterase pathway reduces reliance on CYP3A4, minimizing interactions with inhibitors like ketoconazole (vs. zaleplon’s CYP3A4 dependency) .
Clinical Efficacy
Table 1: Sleep Parameters in Insomnia Trials
Key Findings:
- This compound-MR Superiority : In a 5-week trial, this compound-MR (20–30 mg) improved LPS by 55% and TST by 30 minutes, outperforming zaleplon in sleep maintenance .
- Rapid Onset : this compound-IR (10 mg) reduced LPS to 21.2 minutes vs. 33.1 minutes for placebo, comparable to zaleplon but with longer TST .
- Elderly Patients: this compound-MR (20 mg) enhanced sleep efficiency by 15% in elderly patients, a population often sensitive to residual sedation from other hypnotics .
Biological Activity
Indiplon is a novel hypnotic agent primarily developed for the treatment of insomnia. Its pharmacological profile indicates a selective action on the GABA-A receptor system, particularly the GABAα1 subunit, which is associated with sedation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic implications based on diverse research findings.
This compound functions as a short-acting GABA-A receptor agonist , enhancing the inhibitory neurotransmission mediated by GABA. This action leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The drug exhibits a high affinity for the GABAα1 subunit, which is crucial for its sedative effects .
Pharmacokinetics
This compound is extensively metabolized in the liver, primarily by the CYP3A4/5 enzyme, yielding two major inactive metabolites: N-desmethyl-indiplon and N-desacetyl-indiplon. The pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Tmax (Peak Plasma Level) | ~30 minutes |
| Half-life | 1.5 to 2 hours |
| Metabolism | Liver (CYP3A4/5) |
| Excretion | <1% unchanged in urine/feces |
Studies have shown that gender and age do not significantly affect the pharmacokinetics of this compound, indicating consistent dosing across populations .
Clinical Efficacy
This compound has demonstrated significant efficacy in improving sleep parameters in patients with chronic insomnia. A double-blind, placebo-controlled study reported that treatment with this compound resulted in:
- Sleep Onset Latency (sLSO) : Reduction from 48.7 minutes (placebo) to 33.0 minutes (20 mg this compound) after one month (P < 0.0001).
- Total Sleep Time (sTST) : Significant improvements noted at all assessment time points.
- Wake After Sleep Onset (WASO) : Decreased significantly with both doses of this compound compared to placebo .
Study on Platelet Aggregation
A recent investigation explored this compound's effects beyond sleep induction, revealing its role as an A2A receptor agonist . This study demonstrated that this compound can inhibit platelet aggregation by increasing cAMP levels through A2A receptor activation:
- Inhibition Percentage : 70% inhibition of platelet aggregation at 500 μM concentration.
- Mechanism : Reduction in P-selectin expression on platelets, indicating potential cardiovascular protective roles .
Long-term Treatment Effects
In a long-term study involving elderly patients with primary insomnia, this compound was administered over several weeks:
- Elderly Patient Study : Significant improvement in sleep quality and duration was observed without rebound effects upon discontinuation.
- Efficacy Metrics : Total sleep time increased by approximately one hour per night compared to placebo .
Adverse Effects
The safety profile of this compound has been evaluated across multiple studies, with adverse events primarily consistent with those expected from hypnotics:
| Adverse Event | Frequency |
|---|---|
| Drowsiness | Common |
| Headache | Less common |
| Gastrointestinal issues | Rare |
Overall, serious adverse effects were minimal, reinforcing this compound's tolerability when used as directed .
Q & A
Q. What experimental methodologies are used to validate Indiplon's selectivity for GABAA receptor α1 subunits?
this compound's receptor selectivity is determined through competitive binding assays and electrophysiological studies measuring EC50 values across GABAA receptor subtypes. For example, in vitro studies show EC50 values of 2.6 nM (α1β2γ2), 24 nM (α2β2γ2), 60 nM (α3β3γ2), and 77 nM (α5β2γ2), confirming ~10-fold selectivity for α1-containing receptors . Researchers should replicate these assays using transfected cell lines expressing specific receptor subunits and validate results with radioligand displacement techniques (e.g., flumazenil competition) .
Q. How do polysomnography (PSG) and subjective measures differ in assessing this compound's efficacy in transient insomnia models?
PSG-measured parameters (e.g., latency to persistent sleep [LPS], total sleep time [TST]) provide objective efficacy metrics, while patient diaries capture subjective experiences (e.g., sleep quality). In a transient insomnia study, this compound IR 20 mg reduced LPS from 33.1 minutes (placebo) to 16.8 minutes (PSG) and improved subjective sleep quality scores by 64% vs. 32% for placebo . Researchers must standardize PSG protocols (e.g., 30-second epochs) and validate subjective tools (e.g., Likert scales) to minimize measurement bias.
Q. What pharmacokinetic (PK) factors explain this compound's short half-life across populations?
this compound’s rapid metabolism via CYP3A4 (60–70%) and carboxylesterases (30–40%) results in a half-life of 1.5–2 hours in adults. Despite age-related CYP3A4 decline, elderly subjects showed only marginal PK differences (Tmax: 2.7 vs. 2.3 hours; half-life: 1.8 vs. 1.5 hours), attributed to carboxylesterase stability . Researchers should conduct population PK modeling to account for covariates like hepatic function and enzyme polymorphisms.
Advanced Research Questions
Q. How do contradictory findings on this compound's long-term safety inform risk-benefit analysis?
A 12-month study reported no dose-dependent adverse events (AEs) with this compound IR 10–20 mg, while a 3-month trial noted higher discontinuation rates (19.7% vs. 5.2% placebo) at 20 mg . These discrepancies may reflect differences in study design: the former allowed as-needed dosing, whereas the latter enforced nightly use. Researchers should adopt adaptive trial designs with AE monitoring windows and stratification by dosing patterns.
Q. What methodological limitations arise in studying this compound's metabolic interactions with CYP3A4 inhibitors?
While in vitro studies predict CYP3A4 inhibition (e.g., ketoconazole increases this compound exposure by 70%), clinical data show limited interaction due to compensatory carboxylesterase metabolism . To resolve this, researchers should use physiologically based pharmacokinetic (PBPK) modeling to quantify pathway contributions and conduct crossover studies with dual inhibitors (e.g., ketoconazole + carboxylesterase inhibitors).
Q. Why do gender differences in this compound's PK parameters lack clinical significance despite statistical variation?
Although males exhibit slightly higher Tmax (0.73 vs. 0.82 hours) and half-life (1.97 vs. 1.71 hours) than females, these differences are not clinically meaningful due to overlapping confidence intervals and similar AUC values . Researchers must power studies to detect effect sizes >20% and analyze sex-stratified subgroups to exclude confounding factors (e.g., body weight, hormone levels).
Methodological Guidance
Q. How to design robust crossover trials for this compound's sleep maintenance effects?
In elderly patients, a four-period crossover study demonstrated this compound IR 20 mg improved LPS from 25.2 minutes (placebo) to 9.8 minutes (p<0.001) . Key considerations:
- Washout periods : ≥5 half-lives (8–10 hours) to prevent carryover.
- Outcome measures : Combine PSG (objective) with post-sleep questionnaires (subjective).
- Blinding : Use double-dummy designs for IR/MR formulations.
Q. What statistical approaches address heterogeneity in this compound's efficacy across insomnia subtypes?
Meta-regression of clinical trials reveals greater TST improvements in chronic vs. transient insomnia (ΔTST: +45 vs. +20 minutes) . Apply mixed-effects models to adjust for baseline severity, comorbidities, and prior treatment history. Sensitivity analyses should exclude outliers (e.g., studies with high placebo response).
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
